Chiral Fidelity and Optical Purity vs. Unprotected Amino Acid
As an Fmoc-protected D-amino acid, Fmoc-D-Phe(3-F)-OH ensures precise stereochemical control during SPPS, preventing racemization that is a known risk with unprotected amino acids. Its specific optical rotation is a key quality control metric. A reported value of [α]D20 = +43.5 ± 3.5º (c=1, DMF) confirms its D-enantiomeric configuration and provides a benchmark for verifying batch-to-batch consistency. This is in contrast to its enantiomer, Fmoc-L-Phe(3-F)-OH, which would exhibit an opposite rotation, and the racemic DL-mixture, which would have a rotation near zero . This ensures researchers can reliably introduce a D-stereocenter with a high degree of confidence in the structural outcome.
| Evidence Dimension | Optical Rotation |
|---|---|
| Target Compound Data | [α]D20 = +43.5 ± 3.5º (c=1, DMF) |
| Comparator Or Baseline | Fmoc-L-Phe(3-F)-OH (enantiomer) / Fmoc-DL-Phe(3-F)-OH (racemic) |
| Quantified Difference | Opposite sign of rotation / Near-zero rotation, respectively |
| Conditions | Polarimetry, DMF solvent, c=1 concentration |
Why This Matters
This confirms the compound's chiral purity and ensures reproducible synthesis of peptides with the correct stereochemistry, which is critical for biological activity.
